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Introduction
Hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, is a G protein-coupled

receptor that plays a crucial role in metabolic regulation and immune responses.[1][2] Its

endogenous ligands include β-hydroxybutyrate (a ketone body) and butyrate, while it is also the

receptor for the lipid-lowering drug niacin (nicotinic acid).[3][4] HCAR2 is expressed in various

cell types, including adipocytes, immune cells (macrophages, microglia, neutrophils), epithelial

cells, and retinal pigment epithelial cells.[5] The development of HCAR2 knockout (KO) mouse

models has been instrumental in elucidating the physiological functions of this receptor and its

role in a variety of disease states. These models have become invaluable tools in fields such

as neurodegeneration, metabolic disorders, and inflammation research.

This document provides detailed application notes on the use of HCAR2 KO mice in various

research areas, summarizes key quantitative findings in structured tables, and offers

representative experimental protocols for relevant assays.

Applications of HCAR2 Knockout Mice in Disease
Models
HCAR2 knockout mice have been employed in a range of disease models to dissect the

receptor's contribution to pathophysiology.
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Neurodegenerative Diseases
Alzheimer's Disease (AD): In mouse models of AD, such as the 5xFAD model, genetic

inactivation of HCAR2 has been shown to impair the microglial response to amyloid-β (Aβ)

deposition. This includes deficits in microglial proliferation, envelopment of amyloid plaques,

and Aβ uptake, ultimately leading to an exacerbation of amyloid burden, neuronal loss, and

cognitive deficits. Conversely, activation of HCAR2 with niacin has been demonstrated to

reduce plaque burden and improve cognitive function in these models, a therapeutic effect that

is absent in HCAR2 KO mice.

Parkinson's Disease (PD): In a mouse model of Parkinson's disease induced by

lipopolysaccharide (LPS), HCAR2 KO mice exhibited greater injury to dopamine neurons, more

severe motor deficits, and increased neuroinflammation compared to wild-type controls. The

levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α were significantly higher in

the midbrain of HCAR2 KO mice. These findings suggest a neuroprotective role for HCAR2 in

the context of PD-related inflammation.

Retinal Degeneration
Studies using HCAR2 KO mice have revealed a role for the receptor in maintaining retinal

health. These mice exhibit progressive anomalies in retinal morphology and function with age,

including disruption of retinal layers and loss of cellularity in the ganglion cell layer, inner

nuclear layer, and outer nuclear layer. Furthermore, HCAR2 KO mice show increased immune

cell activation and infiltration into the retina under basal conditions.

Metabolic Disorders
Hepatic Steatosis: Aged HCAR2 KO mice develop a phenotype consistent with hepatic

steatosis, characterized by enlarged and pale livers. This is associated with increased visceral

and hepatic fat accumulation, which is linked to the increased expression of lipogenic enzymes

in the liver and adipose tissues. Interestingly, by 9 months of age, HCAR2 KO mice have a

significantly higher body weight compared to their wild-type counterparts, without a

corresponding increase in food intake.

Depression

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10771035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a corticosterone-induced mouse model of depression, activation of HCAR2 with an agonist

significantly alleviated depressive-like behaviors and attenuated hippocampal neuronal injury in

wild-type mice. These protective effects were absent in HCAR2 KO mice, indicating that

HCAR2 signaling is crucial for these anti-depressive effects. The study also highlighted that

HCAR2's mechanism of action in this context is at least partly mediated through the modulation

of microglial activity.

Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing HCAR2 KO mice.

Table 1: Neurodegenerative Disease Models

Disease Model Genotype
Parameter

Measured
Observation Reference

Alzheimer's

Disease (5xFAD)
Hcar2-/-

Amyloid Plaque

Burden
Increased

Microglial

Proliferation

around Plaques

Decreased

Cognitive

Function (Y-

maze)

Impaired

Parkinson's

Disease (LPS-

induced)

Hcar2-/-
Dopaminergic

Neuron Survival
Decreased

Motor Function
More severe

deficits

Pro-inflammatory

Cytokines (IL-6,

IL-1β, TNF-α)

Increased

Table 2: Retinal Degeneration and Metabolic Disorder Models
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Research Area Genotype
Parameter

Measured
Observation Reference

Retinal

Degeneration
Hcar2-/-

Retinal Layer

Integrity

Disrupted with

age

Retinal Immune

Cell Infiltration
Increased

Hepatic

Steatosis
Hcar2-/-

Body Weight (at

9 months)

Significantly

increased

Liver

Appearance

Enlarged and

pale

Hepatic Fat

Accumulation
Increased

Table 3: Depression Model

Disease Model Genotype
Parameter

Measured

Observation in

KO vs. WT (with

agonist

treatment)

Reference

Depression

(Corticosterone-

induced)

Hcar2-/-

Depressive-like

Behaviors (FST,

TST)

No alleviation

Hippocampal

Neuronal Injury
No attenuation

Microglial

Activation
No modulation

Signaling Pathways
HCAR2 activation triggers distinct downstream signaling pathways in different cell types. A

primary mechanism involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl
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cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn,

reduces the activity of protein kinase A (PKA).

HCAR2

Gαi

activates

AMPK

activates

Ligand
(e.g., β-hydroxybutyrate, Niacin)

activates

Adenylyl Cyclase
inhibits

NF-κB

inhibits

cAMP

produces

PKA

activates

Lipolysis

promotes

Inflammation

promotes

Click to download full resolution via product page

In adipocytes, this cascade reduces the activity of hormone-sensitive lipase, thereby inhibiting

lipolysis and the release of free fatty acids. In immune cells like microglia and macrophages,

HCAR2 activation suppresses the NF-κB signaling pathway, leading to anti-inflammatory

effects. Additionally, in some cell types, HCAR2 can activate AMP-activated protein kinase

(AMPK), contributing to its metabolic and anti-inflammatory functions.

Experimental Protocols
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The following are representative protocols for key experiments involving HCAR2 KO mice.

These should be adapted based on specific experimental requirements and institutional

guidelines.

Genotyping of HCAR2 Knockout Mice
Objective: To confirm the genotype of mice from Hcar2+/- breeding pairs.

Materials:

Tail biopsies

DNA extraction kit

PCR primers (specific for wild-type and knockout alleles)

Taq DNA polymerase and PCR buffer

dNTPs

Agarose gel and electrophoresis equipment

DNA ladder

Protocol:

Collect a small tail biopsy (1-2 mm) from each mouse pup at weaning age.

Extract genomic DNA from the tail biopsies using a commercial DNA extraction kit according

to the manufacturer's instructions.

Set up PCR reactions using primers that can distinguish between the wild-type and knockout

HCAR2 alleles. A three-primer system (one common primer, one wild-type specific, and one

knockout specific) is often used.

Perform PCR using a standard thermal cycling program. Annealing temperature and

extension time should be optimized for the specific primers and amplicon sizes.

Analyze the PCR products by agarose gel electrophoresis.
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Determine the genotype based on the size of the amplified DNA fragments:

Wild-type (+/+): A single band corresponding to the wild-type allele.

Heterozygous (+/-): Two bands, one for the wild-type allele and one for the knockout allele.

Knockout (-/-): A single band corresponding to the knockout allele.

Tail Biopsy

Genomic DNA
Extraction

PCR with
Allele-Specific Primers

Agarose Gel
Electrophoresis

Genotype
Determination

Wild-Type (+/+)

WT band

Heterozygous (+/-)

WT & KO bands

Knockout (-/-)

KO band
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Immunohistochemistry for Microglial Activation in Brain
Tissue
Objective: To assess microglial activation in the brains of HCAR2 KO and wild-type mice in a

disease model (e.g., AD).

Materials:

Mouse brains, fixed and sectioned

Primary antibody (e.g., anti-Iba1)

Secondary antibody (fluorescently labeled)

Blocking solution (e.g., normal goat serum in PBS with Triton X-100)

DAPI for nuclear staining

Mounting medium

Fluorescence microscope

Protocol:

Perfuse mice with saline followed by 4% paraformaldehyde (PFA) to fix the brain tissue.

Dissect the brains and post-fix in 4% PFA overnight at 4°C.

Cryoprotect the brains by incubating in a sucrose solution (e.g., 30% in PBS) until they sink.

Freeze the brains and cut coronal sections (e.g., 30 µm thick) using a cryostat.

Mount the sections on slides.

Permeabilize the sections with a solution of PBS containing Triton X-100.

Block non-specific antibody binding with a blocking solution for 1 hour at room temperature.
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Incubate the sections with the primary antibody against Iba1 (a microglial marker) overnight

at 4°C.

Wash the sections with PBS.

Incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature in

the dark.

Counterstain with DAPI to visualize cell nuclei.

Wash the sections and mount with an appropriate mounting medium.

Image the sections using a fluorescence microscope and quantify the number and

morphology of Iba1-positive cells.

Behavioral Testing: Y-Maze for Cognitive Assessment
Objective: To evaluate spatial working memory in HCAR2 KO and wild-type mice.

Materials:

Y-maze apparatus

Video tracking software (optional, but recommended)

Protocol:

Place the mouse at the end of one arm of the Y-maze and allow it to freely explore the maze

for a set period (e.g., 8 minutes).

Record the sequence of arm entries.

An alternation is defined as successive entries into the three different arms (e.g., A, then B,

then C).

The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total

number of arm entries - 2)) * 100.

Clean the maze with 70% ethanol between each mouse to eliminate olfactory cues.
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Compare the percentage of spontaneous alternation between HCAR2 KO and wild-type

mice. A lower percentage in the KO mice would suggest impaired spatial working memory.

Conclusion
HCAR2 knockout mice have proven to be an indispensable tool for investigating the diverse

roles of this receptor in health and disease. Research utilizing these models has significantly

advanced our understanding of HCAR2's involvement in neuroprotection, metabolic

homeostasis, and the inflammatory response. The data and protocols presented here provide a

foundation for researchers to design and execute studies aimed at further unraveling the

complexities of HCAR2 signaling and its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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